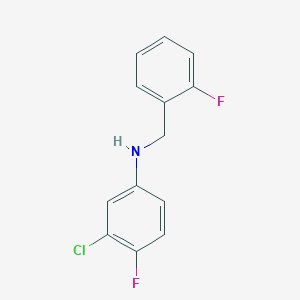

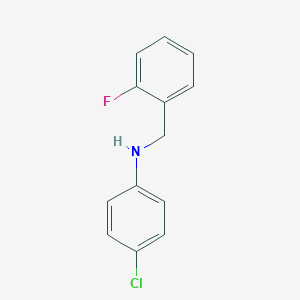

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodehalogenation and Synthesis of Phenyl Cations and Benzyne

The study by Protti et al. (2012) demonstrates the photodehalogenation of fluoro or chlorobenzene derivatives, including compounds similar to (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine, which leads to the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates facilitate various chemical reactions, showcasing the compound's utility in designing photostabilizing groups for potentially less phototoxic fluorinated drugs Protti et al., 2012.

Soluble Fluoro-polyimides

Xie et al. (2001) investigated soluble fluoro-polyimides derived from a process that includes fluorine-containing aromatic diamines. Although not directly mentioning (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine, this research highlights the role of fluorine-substituted aromatic compounds in producing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting the broader applicability of such fluorinated compounds in material science Xie et al., 2001.

Synthesis of Fluorinated Heterocyclic Compounds

Binoy et al. (2021) synthesized a series of fluorinated heterocyclic compounds for pharmacological screening, showcasing the utility of fluorine substitution in enhancing the biological activity of pharmaceuticals. This research suggests the potential of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine and similar compounds in the development of new drugs with improved pharmacokinetic properties Binoy et al., 2021.

Derivatization Reagents for Chromatographic Determination

Kmieciak et al. (2023) compared derivatization procedures using fluorine-containing reagents for the chromatographic determination of polyamines in wine samples. This study exemplifies the applicability of fluorine-substituted compounds in analytical chemistry to enhance the detection and quantification of biologically significant molecules Kmieciak et al., 2023.

Palladium-catalyzed Substitution and Cross-coupling

Blessley et al. (2012) demonstrated the palladium-catalyzed substitution and cross-coupling of benzylic fluorides, indicating the potential of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine in facilitating complex synthetic reactions through regioselective displacement of substituents, which is pivotal in organic synthesis and drug development Blessley et al., 2012.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2N/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7,17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDEMQXUJTDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)

amine](/img/structure/B471262.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)

![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)

![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)

![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)